molecular formula C17H24N2O6 B558294 (2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate CAS No. 16948-38-2

(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate

Cat. No.: B558294
CAS No.: 16948-38-2
M. Wt: 352.4 g/mol
InChI Key: RFSVHANJROIWPM-UHFFFAOYSA-N
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Description

“(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate” is a chemical compound with the CAS number 16948-38-2 . It is offered by various suppliers such as Benchchem and Chemlyte Solutions .


Molecular Structure Analysis

The molecular formula of this compound is C17H24N2O6 . The IUPAC name is (4-nitrophenyl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate . The SMILES representation is CCC©C(C(=O)OC1=CC=C(C=C1)N+[O-])NC(=O)OC©©C .

Scientific Research Applications

Protective Groups in Synthetic Chemistry

A significant area of research application for compounds such as (2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate involves their use as protective groups in synthetic chemistry. Protective groups are utilized to temporarily mask functional groups within a molecule during chemical reactions to prevent unwanted reactions at those sites. The article by Amit, Zehavi, and Patchornik (1974) provides a comprehensive review of photosensitive protecting groups, which includes groups similar to the 2-nitrophenyl and tert-butoxycarbonyl (Boc) moieties found in the compound of interest. These groups are particularly useful due to their ability to be removed under mild conditions, such as light exposure, which minimizes the risk of damaging sensitive molecular structures Amit, Zehavi, & Patchornik, 1974.

Environmental Stability and Degradation

Understanding the environmental stability and degradation pathways of chemicals like this compound is crucial for assessing their environmental impact. Barchańska et al. (2019) conducted a detailed LC-MS/MS study on the degradation processes of nitisinone, a compound with structural similarities to the compound of interest, particularly in terms of the nitro and tert-butoxycarbonyl functional groups. Their research highlights the importance of studying the stability and degradation products of such compounds to better understand their behavior and potential risks when exposed to environmental conditions Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019.

Antioxidant Properties and Environmental Impact

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share functional group characteristics with this compound, have been extensively studied. Liu and Mabury (2020) provide insights into the environmental behavior of such antioxidants, including their detection in various matrices and the potential toxic effects they may have on human health and the environment. This research underscores the necessity of understanding the environmental and health impacts of chemicals with phenolic structures and their degradation products Liu & Mabury, 2020.

Mechanism of Action

Target of Action

It’s known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within biological systems.

Result of Action

The molecular and cellular effects of Boc-Ile-ONp’s action would depend on the specific peptides that it helps synthesize . The resulting peptides could have a wide range of effects, from enzymatic activity to signal transduction, depending on their structure and function.

Action Environment

The action, efficacy, and stability of Boc-Ile-ONp can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature between 2-8°C , suggesting that temperature can affect its stability. Other factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.

Properties

IUPAC Name

(4-nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-6-11(2)14(18-16(21)25-17(3,4)5)15(20)24-13-9-7-12(8-10-13)19(22)23/h7-11,14H,6H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSVHANJROIWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937638
Record name 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16948-38-2
Record name p-Nitrophenyl erythro-N-(tert-butoxycarbonyl)-L-isoleucinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016948382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl erythro-N-(tert-butoxycarbonyl)-L-isoleucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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